3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 950475-15-7
VCID: VC7173752
InChI: InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2
SMILES: C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H18ClFN2O4S2
Molecular Weight: 480.95

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

CAS No.: 950475-15-7

Cat. No.: VC7173752

Molecular Formula: C21H18ClFN2O4S2

Molecular Weight: 480.95

* For research use only. Not for human or veterinary use.

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide - 950475-15-7

Specification

CAS No. 950475-15-7
Molecular Formula C21H18ClFN2O4S2
Molecular Weight 480.95
IUPAC Name 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2
Standard InChI Key JZGBANSMHSASQT-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>21</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>4</sub>S<sub>2</sub>, with a molecular weight of 481.0 g/mol. Its IUPAC name, 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide, reflects its bifunctional sulfonamide groups and tetrahydroquinoline core.

Table 1: Key Identifiers

PropertyValue
CAS Number946346-24-3
Molecular FormulaC<sub>21</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight481.0 g/mol
SMILESC1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
InChIKeyNJSHBZWYLICQLM-UHFFFAOYSA-N

Structural Characterization

The molecule comprises a tetrahydroquinoline ring substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 6 with a 3-chlorobenzenesulfonamide moiety. The tetrahydroquinoline core introduces conformational rigidity, while the sulfonamide groups enhance hydrogen-bonding potential, a critical feature for biological interactions .

Synthesis and Reaction Pathways

Synthetic Methodology

Synthesis typically involves multi-step reactions, starting with the functionalization of tetrahydroquinoline. Key steps include:

  • Sulfonation: Introducing the 4-fluorobenzenesulfonyl group via nucleophilic aromatic substitution under anhydrous conditions.

  • Chlorination: Electrophilic substitution at the benzene ring’s meta position using chlorinating agents like Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub>.

  • Coupling: Formation of the sulfonamide bond between the chlorinated benzene sulfonyl chloride and the aminated tetrahydroquinoline intermediate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventYield Optimization
Sulfonation4-Fluorobenzenesulfonyl chloride, Et<sub>3</sub>NDichloromethane0–5°C, 12 hrs
ChlorinationCl<sub>2</sub>, FeCl<sub>3</sub> catalystTetrahydrofuran40°C, 6 hrs
CouplingHATU, DIPEADMFRoom temperature

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. The <sup>1</sup>H-NMR spectrum shows characteristic peaks for the tetrahydroquinoline protons (δ 1.8–2.5 ppm) and aromatic sulfonamide signals (δ 7.2–8.1 ppm).

Physicochemical Properties

Experimental data on melting point, solubility, and stability remain limited. Computational predictions using tools like ACD/Labs suggest:

  • LogP: 3.1 (moderate lipophilicity)

  • Water Solubility: <1 mg/L (25°C)

  • pKa: 6.2 (sulfonamide proton)

These properties indicate challenges in bioavailability, necessitating formulation strategies like salt formation or nanoemulsions .

Biological Activity and Applications

Table 3: Hypothesized Targets

Target EnzymeMechanismPotential Indication
Carbonic Anhydrase IXCompetitive inhibitionAnticancer therapy
Dihydropteroate SynthaseSubstrate mimicryAntibacterial agent
HDAC (Histone Deacetylase)Zinc chelation via sulfonamideNeurodegenerative diseases

Antibacterial Activity

Preliminary studies on structurally similar sulfonamides show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Resistance profiles remain uncharacterized for this specific compound .

Comparison with Analogous Compounds

Substituent Effects

  • Chloro vs. Fluoro: Replacing the 3-chloro group with fluoro (as in ) reduces steric hindrance but decreases electrophilicity.

  • Tetrahydroquinoline vs. Quinoline: Saturation of the quinoline ring (as in ) improves metabolic stability but reduces π-stacking potential .

Table 4: Structure-Activity Trends

Compound ModificationBioactivity ChangeSolubility Impact
3-Cl → 3-F↓ Enzyme inhibition↑ Aqueous solubility
Tetrahydroquinoline → Quinoline↑ Metabolic degradation↓ LogP

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